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Compound of Interest

Compound Name: 3,4-Dichlorophenyl hydroxy urea

CAS No.: 128523-56-8

Cat. No.: B146750

Get Quote

Executive Summary
3,4-Dichlorophenyl hydroxy urea (specifically

-(3,4-dichlorophenyl)-N'-hydroxyurea) represents a critical analyte in both agrochemical
metabolism and pharmaceutical development.[1] As a primary metabolite of the herbicide
Diuron and a structural analogue to hydroxyurea-based ribonucleotide reductase inhibitors, its
accurate characterization is essential for environmental fate studies and toxicity profiling.[1]

This guide provides a definitive spectroscopic framework for identifying and quantifying this

compound. Unlike simple ureas, the presence of the

-hydroxy moiety introduces unique tautomeric and hydrogen-bonding behaviors that complicate
spectral interpretation. We present a self-validating analytical workflow combining UV-Vis,
FTIR, NMR, and Mass Spectrometry to resolve these structural nuances.

Structural Considerations & Chemical Identity
Before analysis, one must distinguish between the two primary isomers often conflated under

the term "hydroxy urea":
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-Hydroxy Isomer (Target):

-(3,4-dichlorophenyl)-N'-hydroxyurea.[1] The hydroxy group is attached to the terminal
nitrogen.[1]

Ring-Hydroxy Isomer (Metabolite): 1-(3,4-dichloro-6-hydroxyphenyl)urea.[1] A phenolic

metabolite formed via ring hydroxylation.[1]

Target Compound Properties:

IUPAC Name: 1-(3,4-Dichlorophenyl)-3-hydroxyurea[1][2]

Molecular Formula:

[2][3]

Molecular Weight: 221.04 g/mol [1]

CAS Number: 31225-17-9[1]

Solubility: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol;

limited solubility in water.[1]

Analytical Workflow
The following directed graph outlines the logical flow for complete characterization, ensuring

sample integrity and data cross-validation.
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Figure 1: Integrated analytical workflow for the characterization of N-(3,4-dichlorophenyl)-N'-

hydroxyurea.

Spectroscopic Characterization
UV-Visible Spectroscopy
The electronic absorption spectrum is dominated by the 3,4-dichlorophenyl moiety but is

sensitive to pH due to the acidic nature of the

-hydroxy proton (

).

Solvent: Methanol or Ethanol.[1]

Primary Band:

(

transition of the aromatic ring).[1]
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Secondary Band:

(shoulder,

of carbonyl).[1]

Bathochromic Shift: Upon addition of NaOH (0.1 M), the

-hydroxy group deprotonates to form the hydroxamate anion, causing a red shift of 10-15 nm
and hyperchromic effect.[1] This shift differentiates the

-hydroxy compound from the parent urea (Diuron), which lacks an acidic N-H of comparable
strength.

Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the primary tool for confirming the urea linkage and the presence of the hydroxylamine

moiety.

Table 1: Key Diagnostic IR Bands
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Functional Group
Wavenumber (

)
Intensity Assignment / Notes

O-H / N-H Stretch 3250 – 3450 Medium, Broad

Overlapping bands.[1]

The N-OH stretch is

typically broader than

a standard amide N-

H.

C=O[1] Stretch 1640 – 1660 Strong

Amide I band.[1]

Lower frequency than

simple ketones due to

resonance with two

nitrogens.[1]

N-H Bend 1580 – 1610 Medium

Amide II band.[1]

Characteristic of

secondary amides.

C=C Aromatic 1470 – 1520 Medium
Ring skeletal

vibrations.[1]

C-N Stretch 1250 – 1350 Medium
Urea linkage (Ar-N-C

and C-N-O).[1]

C-Cl Stretch 600 – 800 Strong

Characteristic

fingerprint for

chlorinated aromatics.

[1]

Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural proof.[1] Data is typically acquired in DMSO-

to prevent proton exchange and improve solubility.[1] H NMR Profile (DMSO-

, 400 MHz):

9.0 - 9.5 ppm (1H, s):
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-H proton attached to the aromatic ring (Ar-NH-CO).[1] Downfield due to ring anisotropy and
H-bonding.[1]

8.5 - 8.8 ppm (1H, s):

-H proton of the hydroxylamine group (CO-NH-OH).[1]

8.2 - 8.5 ppm (1H, s, broad): O-H proton.[1] Note: This peak is highly variable and may
merge with the NH signal or disappear if wet solvent is used.[1]

7.85 ppm (1H, d,

): Aromatic H2 (between Cl and N).[1]

7.50 ppm (1H, d,

): Aromatic H5 (adjacent to Cl).[1]

7.35 ppm (1H, dd,

): Aromatic H6.[1]

C NMR Profile:

Carbonyl (C=O):

ppm.[1]

Aromatic C-N:

ppm.[1][4]

Aromatic C-Cl: Two signals

ppm.[1]

Aromatic C-H: Three signals

ppm.[1]

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and provides a characteristic chlorine

isotope pattern.

Ionization Mode: Electrospray Ionization (ESI) in Positive/Negative mode or Electron Impact

(EI).[1]

Molecular Ion (

):

220 (for

).[1]

Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 ratio for peaks

at

220 : 222 : 224 (

).[1]

Fragmentation Pathway (EI/CID): The fragmentation logic is critical for distinguishing

metabolites.[1]

Loss of OH:

.[1]

Loss of Hydroxylamine moiety: Cleavage of the urea bond typically yields the 3,4-

dichloroaniline cation (

161/163), which is the base peak in many spectra.[1]

Ring Fragmentation: Subsequent loss of Cl or HCN from the aniline fragment.[1]
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Figure 2: Proposed mass spectral fragmentation pathway for N-(3,4-dichlorophenyl)-N'-

hydroxyurea.

Experimental Protocol: Sample Preparation
To ensure spectral fidelity, the following preparation steps are recommended.

Reagents:

3,4-Dichlorophenyl isocyanate (Synthesis precursor).[1]

Hydroxylamine hydrochloride.[1][4]

Solvents: Anhydrous Benzene (Synthesis), Ethanol (Recrystallization), DMSO-

(NMR).

Synthesis (Brief):
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Dissolve hydroxylamine (free base) in anhydrous benzene.[1]

Add stoichiometric amount of 3,4-dichlorophenyl isocyanate dropwise at

.

Reflux for 30 minutes.

Cool, filter precipitate, and recrystallize from ethanol.

Sample Prep for Spectroscopy:

UV-Vis: Prepare a

stock in methanol. Scan 200–400 nm.[1]

FTIR: Mix 1 mg sample with 100 mg KBr (dry) and press into a pellet.

NMR: Dissolve 5-10 mg in 0.6 mL DMSO-

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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